molecular formula C15H19NO4 B1444669 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate CAS No. 928771-49-7

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate

Cat. No. B1444669
M. Wt: 277.31 g/mol
InChI Key: NAMYXEGXVXXICU-UHFFFAOYSA-N
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Description

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate (1-t-Bu-6-Me-2,3-dihydro-1H-indole-1,6-dicarboxylate) is a derivative of indole-1,6-dicarboxylic acid, an important organic compound used in a variety of scientific and industrial applications. It is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. Its chemical structure consists of a tert-butyl group attached to the 6-position of the indole ring, and two carboxylate groups attached to the 1- and 6-positions of the indole ring. 1-t-Bu-6-Me-2,3-dihydro-1H-indole-1,6-dicarboxylate is a versatile compound with a wide range of biological activities and potential applications in several areas.

Scientific Research Applications

Antioxidant Properties and Toxicity Studies

Compounds structurally related to 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate, like butylated hydroxytoluene (BHT), exhibit significant antioxidant properties. BHT is known for its ability to protect against oxidative stress in biological systems, which is crucial in studying the mechanisms of aging, cancer, and various degenerative diseases (Mizutani et al., 1982). The structure-activity relationship of such compounds, including the impact of tert-butyl groups and their position on the phenolic ring, is a subject of interest in toxicology and pharmacology research (Mizutani, Yamamoto, & Tajima, 1983).

Metabolic Pathways and Biochemical Impact

The metabolism of tert-butylhydroquinone (TBHQ), a compound related to BHT, has been studied to understand its impact on kidney and bladder carcinogenesis. The formation of sulfur-containing metabolites and their role in the toxicity of TBHQ is of significant interest in the context of food safety and carcinogenicity (Peters et al., 1996). Additionally, studies on the metabolism of other tert-butyl-containing compounds provide insights into their potential toxic effects and their mechanisms of action at the molecular level (Yamamoto, Tajima, & Mizutani, 1980).

Applications in Drug Development and Pharmacology

Compounds structurally related to 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate, such as 2,6-di-tert-butylphenols, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds show promise as anti-arthritic agents, with some exhibiting activity comparable to conventional drugs in animal models (Isomura et al., 1984).

properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 2,3-dihydroindole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYXEGXVXXICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735333
Record name 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate

CAS RN

1220039-51-9, 928771-49-7
Record name 1-(1,1-Dimethylethyl) 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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